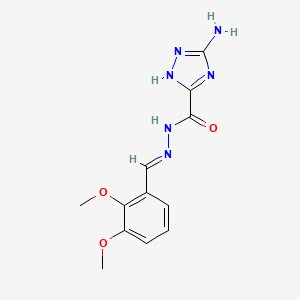

(E)-5-amino-N'-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of triazole, which is a class of heterocyclic compounds. The “E” in the name indicates the geometry around the double bond, and “amino” refers to the presence of an amine group (-NH2). The “2,3-dimethoxybenzylidene” part suggests a benzene ring with methoxy groups (-OCH3) at the 2nd and 3rd positions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis

The molecular structure of this compound would likely include a triazole ring, an amine group, and a benzene ring with two methoxy groups. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine group and the methoxy groups. Amines can act as nucleophiles in reactions, and methoxy groups can influence the reactivity of the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the amine and methoxy groups could impact its solubility, and the triazole ring could influence its stability .Applications De Recherche Scientifique

Antioxidant Activity

(E)-5-amino-N’-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide: has been investigated for its antioxidant potential. Researchers have evaluated its ability to scavenge free radicals and chelate metal ions. The compound demonstrated promising antioxidant activity, making it relevant for applications in health supplements, cosmetics, and food preservation .

Antibacterial Properties

In vitro studies have assessed the antibacterial efficacy of this compound against both gram-positive and gram-negative bacteria. Some derivatives of (E)-5-amino-N’-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide exhibited notable antibacterial effects. These findings suggest potential applications in pharmaceuticals, wound healing, and antimicrobial coatings .

Herbicide and Agricultural Applications

While not directly related to human health, 3-amino-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide (also known as aminotriazole or amitrole ) serves as a nonselective systemic triazole herbicide. It is used on nonfood croplands to control annual grasses, broadleaf weeds, and aquatic plants. However, due to its carcinogenic properties, it is not employed on food crops .

Biological Research and Yeast Studies

Researchers have utilized 3-AT (3-amino-1,2,4-triazole) in microbiology experiments. By adding it to yeast cell cultures dependent on a plasmid containing the HIS3 gene, they can assess the expression level of HIS3. This approach helps study protein interactions, two-hybrid systems, and gene expression. The compound’s competitive inhibition of imidazoleglycerol-phosphate dehydratase (an enzyme involved in histidine production) is crucial in these investigations .

Industrial Applications

Amino-1,2,4-triazoles, including (E)-5-amino-N’-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide , have potential industrial applications. They can serve as raw materials for producing new reagents in analytical chemistry, proton-exchange membranes, and condensed nitrogen-containing heterocycles. These applications span diverse fields, emphasizing the compound’s versatility .

Pharmacological Exploration

While not extensively studied, derivatives of indole compounds (such as 3-amino-1,2,4-triazole ) have shown pharmacological activity. Further research could uncover additional applications, especially in drug discovery and therapeutic development .

Mécanisme D'action

Target of Action

Similar compounds such as 3-amino-1,2,4-triazole are known to inhibit the product of the his3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme plays a crucial role in the sixth step of histidine production .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through competitive inhibition . This means they bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that it may affect the histidine biosynthesis pathway .

Pharmacokinetics

The compound is soluble in water , which suggests it could potentially be well-absorbed in the body.

Result of Action

The inhibition of an enzyme involved in histidine production could potentially lead to a decrease in histidine levels within the cell .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-amino-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O3/c1-20-8-5-3-4-7(9(8)21-2)6-14-17-11(19)10-15-12(13)18-16-10/h3-6H,1-2H3,(H,17,19)(H3,13,15,16,18)/b14-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFPGPDMWFQAPO-MKMNVTDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=NNC(=O)C2=NC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=NC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-amino-N'-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2378395.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B2378397.png)

![4-fluoro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378398.png)

![(E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2378403.png)

![3-(3-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B2378404.png)

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378405.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2378406.png)

![1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2378407.png)

![N-(2-ethylphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2378412.png)